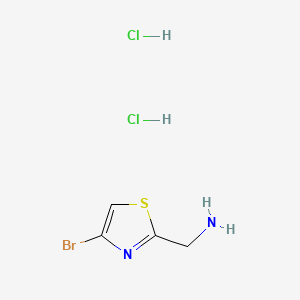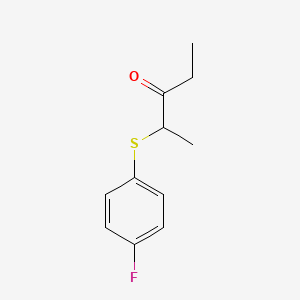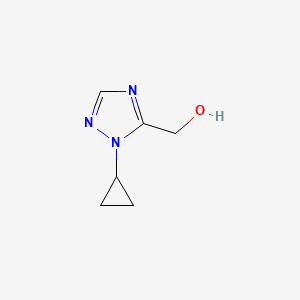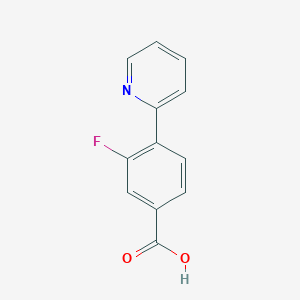
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents. One common method includes the use of acyl chlorides under basic conditions to form the desired ester . Industrial production methods often employ large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the brain. It is known to inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine . This mechanism is crucial for its neuroprotective effects and potential therapeutic applications .
Comparison with Similar Compounds
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of monoamine oxidase enzymes.
8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with distinct chemical properties.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
InChI Key |
KFCGUECHWDSVDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C(=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


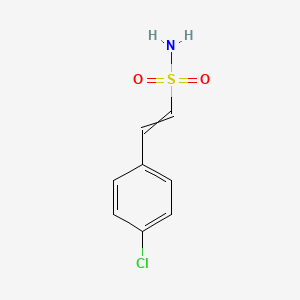
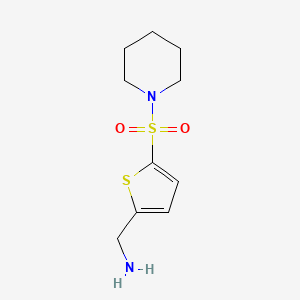
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
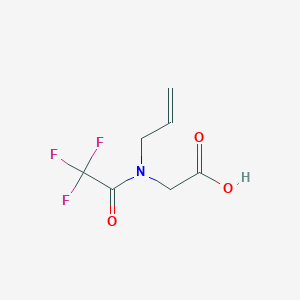
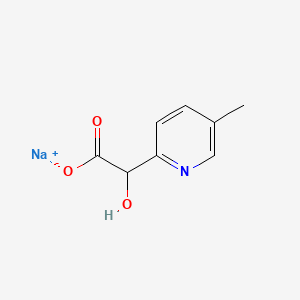
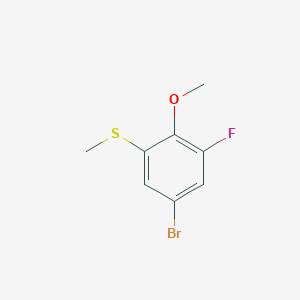
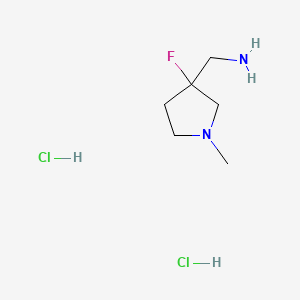
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)


